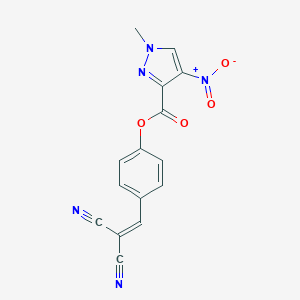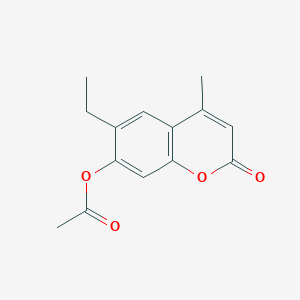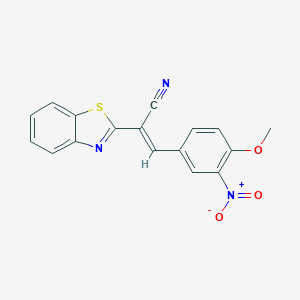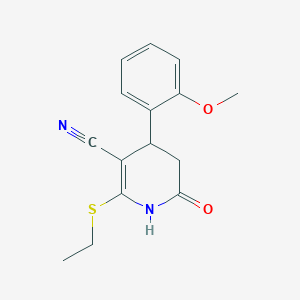
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a dicyanovinyl group, a phenyl ring, and a nitro-substituted pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE typically involves a multi-step processThe reaction conditions often require the use of solvents like ethanol and catalysts such as silver or copper to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dicyanovinyl group can be reduced to a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various catalysts like silver and copper. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amino derivatives, and various functionalized aromatic compounds .
Scientific Research Applications
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dicyanovinyl group can also participate in electron transfer reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar in structure but lacks the dicyanovinyl and nitro groups.
4-Nitrophenylpyrazole: Contains a nitro group but lacks the dicyanovinyl group.
1-Methyl-3-phenylpyrazole: Similar but lacks both the dicyanovinyl and nitro groups
Uniqueness
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dicyanovinyl and nitro groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H9N5O4 |
|---|---|
Molecular Weight |
323.26g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] 1-methyl-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C15H9N5O4/c1-19-9-13(20(22)23)14(18-19)15(21)24-12-4-2-10(3-5-12)6-11(7-16)8-17/h2-6,9H,1H3 |
InChI Key |
RZNJDYDBCKLSDV-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388455.png)
![5,9-Dimethyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B388456.png)

![6-ACETYL-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE](/img/structure/B388460.png)

![6-acetyl-2-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388462.png)
![ETHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B388463.png)
![ETHYL (2E)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388468.png)

![7-(allyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B388471.png)
![ETHYL 5-(2,5-DIMETHOXYPHENYL)-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388472.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388473.png)
![ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B388474.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B388478.png)
